4,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Description
The compound 4,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide features a thieno[3,4-c]pyrazol core fused with a benzamide moiety. Key structural attributes include:
- A 4-methoxyphenyl group at the 2-position of the pyrazol ring.
- A 2-nitrobenzamide substituent with additional 4,5-dimethoxy groups on the benzamide ring.
This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, suggesting unique electronic and steric properties. While direct experimental data for this compound are absent in the provided evidence, comparisons with structurally related analogs (see below) allow for inferences about its behavior.
Properties
IUPAC Name |
4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-29-13-6-4-12(5-7-13)24-20(15-10-32-11-16(15)23-24)22-21(26)14-8-18(30-2)19(31-3)9-17(14)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEVCUKDJIYHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions One common approach starts with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of methoxy groups can lead to various functionalized derivatives.
Scientific Research Applications
4,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations:
The target compound and both feature a 4-methoxyphenyl group at R1, suggesting similar steric environments.
Benzamide Substituents: The target’s 2-nitro-4,5-dimethoxy group contrasts with 4-bromo in and 3,4-difluoro in . Methoxy groups (electron-donating) in the target may increase lipophilicity relative to methyl or halogen substituents .
Spectral and Physicochemical Properties
While spectral data for the target compound are unavailable, trends from analogs provide insights:
- IR Spectroscopy: The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives (e.g., ) suggests tautomeric stability. For the target, the nitro group’s ν(NO₂) stretch (~1520–1350 cm⁻¹) would dominate.
- NMR Spectroscopy :
Biological Activity
The compound 4,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 392.45 g/mol
Structural Features
The compound features:
- A thieno[3,4-c]pyrazole core.
- Two methoxy groups at the 4 and 5 positions.
- A nitrobenzamide moiety which may contribute to its biological activity.
-
Anticancer Activity :
Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. They may exert their effects by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. -
Anti-inflammatory Effects :
The presence of methoxy groups is often associated with anti-inflammatory activity. These groups can enhance the solubility and bioavailability of the compound, potentially leading to reduced inflammation in various models. -
Antimicrobial Properties :
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.
In Vitro Studies
A summary of key findings from in vitro studies on this compound is presented in Table 1.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound. Notable findings include:
- Tumor Growth Inhibition : In animal models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Safety Profile : Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the anticancer efficacy of similar thieno[3,4-c]pyrazole derivatives. The results showed that these compounds inhibited tumor growth by targeting the PI3K/Akt signaling pathway, suggesting a similar mechanism might be applicable to our compound of interest.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, compounds with similar structural motifs demonstrated a reduction in cytokine release in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that our compound could also modulate inflammatory responses effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
